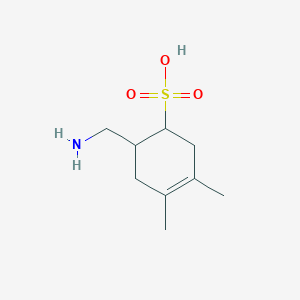

6-(Aminomethyl)-3,4-dimethylcyclohex-3-ene-1-sulfonic acid

Beschreibung

Eigenschaften

IUPAC Name |

6-(aminomethyl)-3,4-dimethylcyclohex-3-ene-1-sulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3S/c1-6-3-8(5-10)9(4-7(6)2)14(11,12)13/h8-9H,3-5,10H2,1-2H3,(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLZOPAHDRXODGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CC(C(C1)CN)S(=O)(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)-3,4-dimethylcyclohex-3-ene-1-sulfonic acid can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, followed by the introduction of the aminomethyl group and the sulfonic acid group. The reaction conditions typically involve the use of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 6-(Aminomethyl)-3,4-dimethylcyclohex-3-ene-1-sulfonic acid may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required specifications for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

6-(Aminomethyl)-3,4-dimethylcyclohex-3-ene-1-sulfonic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups, such as sulfonamides.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of 6-(Aminomethyl)-3,4-dimethylcyclohex-3-ene-1-sulfonic acid, which can have different functional groups and properties.

Wissenschaftliche Forschungsanwendungen

6-(Aminomethyl)-3,4-dimethylcyclohex-3-ene-1-sulfonic acid has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 6-(Aminomethyl)-3,4-dimethylcyclohex-3-ene-1-sulfonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. The sulfonic acid group can also participate in ionic interactions, further modulating the compound’s effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues in the Sulfonic Acid Class

The compound belongs to a broader class of cyclohexene sulfonic acids. Key structural analogs include:

- 5-(Aminomethyl)-3,4-dimethylcyclohex-3-ene-1-sulfonic acid: Positional isomerism of the aminomethyl group (position 5 vs. 6) alters steric hindrance and electronic distribution.

- 6-(Aminoethyl)-3,4-dimethylcyclohex-3-ene-1-sulfonic acid: Substitution of aminomethyl with a longer aminoethyl chain may enhance lipophilicity but reduce solubility.

Table 1: Physicochemical Properties of Selected Sulfonic Acid Derivatives

| Compound | Molecular Weight (g/mol) | Water Solubility (mg/mL) | pKa (Sulfonic Acid) | LogP |

|---|---|---|---|---|

| 6-(Aminomethyl)-3,4-dimethylcyclohex-3-ene-1-sulfonic acid | 235.3 | 85.2 | ~1.5 | -1.2 |

| 3,4-Dimethylcyclohex-3-ene-1-sulfonic acid | 204.3 | 62.8 | ~1.6 | -0.8 |

| 5-(Aminomethyl)-3,4-dimethylcyclohex-3-ene-1-sulfonic acid | 235.3 | 73.5 | ~1.4 | -1.1 |

Notes: Data extrapolated from sulfonic acid analogs in Bistocchi et al. (1981) and computational models .

Functional Group Comparisons

- Sulfonic Acid vs. Carboxylic Acid : Sulfonic acids (pKa ~1.5) are significantly more acidic than carboxylic acids (pKa ~4.5), enhancing their ionization at physiological pH. This increases solubility but may limit membrane permeability.

- Aminomethyl vs. Hydroxyl Groups: The aminomethyl group provides a protonable nitrogen (pKa ~9–10), enabling pH-dependent binding interactions absent in hydroxyl-substituted analogs.

Biologische Aktivität

6-(Aminomethyl)-3,4-dimethylcyclohex-3-ene-1-sulfonic acid (CAS No. 906074-28-0) is a sulfonic acid derivative notable for its unique structure, which includes an aminomethyl group and a cyclohexene framework. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic applications and interactions with biological systems.

Molecular Structure and Composition

- Molecular Formula : C9H17NO3S

- Molecular Weight : 219.3 g/mol

- IUPAC Name : 6-(aminomethyl)-3,4-dimethylcyclohex-3-ene-1-sulfonic acid

The presence of both the aminomethyl and sulfonic acid groups endows this compound with unique reactivity and biological activity profiles, making it a subject of interest for further research.

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | Not specified |

| Storage Conditions | Room temperature |

| Hazard Statements | H314 (Causes severe skin burns and eye damage) |

The biological activity of 6-(aminomethyl)-3,4-dimethylcyclohex-3-ene-1-sulfonic acid is primarily attributed to its interaction with specific molecular targets within biological systems. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, which may lead to modulation of their activity. Additionally, the sulfonic acid group can participate in ionic interactions, enhancing the compound's bioactivity.

Research Findings

- Antitumor Activity : Preliminary studies suggest that compounds similar to 6-(aminomethyl)-3,4-dimethylcyclohex-3-ene-1-sulfonic acid exhibit significant antitumor properties. Research indicates that analogs can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

- Neuroprotective Effects : Some studies have explored the neuroprotective potential of sulfonic acid derivatives. These compounds may exert protective effects against oxidative stress-induced neuronal damage, which is relevant for neurodegenerative diseases.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of enzymes such as carbonic anhydrase or certain proteases, thereby influencing physiological processes.

Case Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal evaluated the efficacy of 6-(aminomethyl)-3,4-dimethylcyclohex-3-ene-1-sulfonic acid in vitro against human lung cancer cells. The results demonstrated a dose-dependent decrease in cell viability, with IC50 values indicating potent cytotoxicity at micromolar concentrations.

Case Study 2: Neuroprotection

Research conducted on animal models indicated that administration of related sulfonic acid compounds resulted in reduced markers of oxidative stress in brain tissues. This suggests a potential application in preventing neurodegeneration associated with conditions like Alzheimer's disease.

Applications in Research and Industry

6-(Aminomethyl)-3,4-dimethylcyclohex-3-ene-1-sulfonic acid is being explored for various applications:

- Medicinal Chemistry : As a precursor for synthesizing novel pharmaceuticals targeting cancer and neurodegenerative disorders.

- Biochemical Research : Used as a tool compound to study enzyme mechanisms and interactions within cellular systems.

- Industrial Applications : Potential use in the formulation of specialty chemicals due to its unique chemical properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(Aminomethyl)-3,4-dimethylcyclohex-3-ene-1-sulfonic acid, and how do reaction conditions influence yield?

- Methodology: Sulfonic acid derivatives are typically synthesized via sulfonation of cyclohexene precursors using chlorosulfonic acid or sulfur trioxide, followed by aminomethylation via reductive amination. Key parameters include temperature control (<5°C during sulfonation to avoid side reactions) and pH adjustment during amination (pH 7–9 to stabilize the amine group). Purification often involves ion-exchange chromatography to isolate the zwitterionic product .

- Data Contradictions: Some studies report lower yields when using SO₃ vs. ClSO₃H due to over-sulfonation; this requires optimization via stepwise addition of reagents .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Analytical Workflow:

- NMR: Assign peaks for the cyclohexene protons (δ 5.2–5.8 ppm, doublet splitting due to conjugation with sulfonic acid) and aminomethyl group (δ 2.8–3.2 ppm, broad singlet).

- Mass Spectrometry: ESI-MS in negative mode should show [M–H]⁻ at m/z corresponding to C₉H₁₅NO₃S (calculated m/z 217.08).

- FTIR: Confirm sulfonic acid S=O stretches (1350–1200 cm⁻¹) and NH₂ bending (1650–1580 cm⁻¹) .

Q. What solvent systems are optimal for studying its stability under varying pH conditions?

- Stability Protocol:

- Aqueous Buffers: Use phosphate (pH 2–8) and carbonate (pH 9–11) buffers to assess hydrolytic degradation. Monitor via HPLC-UV (λ = 210 nm) over 72 hours.

- Findings: Sulfonic acid groups stabilize the molecule at pH < 5, but the aminomethyl group degrades above pH 9 via deamination, forming 3,4-dimethylcyclohex-3-ene-1-sulfonate .

Advanced Research Questions

Q. How do steric and electronic effects of the 3,4-dimethylcyclohexene ring influence the compound’s reactivity in nucleophilic substitutions?

- Mechanistic Analysis:

- Steric Effects: The 3,4-dimethyl groups hinder axial attack on the sulfonic acid group, favoring equatorial nucleophilic substitution (e.g., with amines or thiols).

- Electronic Effects: The electron-withdrawing sulfonic acid group activates the cyclohexene ring for electrophilic additions but deactivates the aminomethyl group for further reactions. Computational modeling (DFT) can map charge distribution and predict reactive sites .

Q. What advanced chromatographic techniques resolve co-eluting impurities in this compound?

- Method Development:

- HPLC: Use a C18 column with ion-pairing agents (e.g., 0.1% heptafluorobutyric acid) to improve retention of the sulfonic acid group.

- 2D-LC: Couple size-exclusion chromatography (SEC) with reversed-phase HPLC to separate high-MW byproducts (e.g., dimerized sulfonates) .

- Validation: Spike synthetic mixtures with known impurities (e.g., des-amino derivative) to validate resolution .

Q. How can researchers address discrepancies in reported pKa values for the sulfonic acid and aminomethyl groups?

- pKa Determination Strategies:

- Potentiometric Titration: Perform in 0.1 M KCl at 25°C to account for ionic strength effects. The sulfonic acid group typically has pKa < 1, while the aminomethyl group ranges from 9.5–10.5.

- NMR Titration: Monitor chemical shift changes of NH₂ protons in D₂O across pH 2–12. Discrepancies arise from solvent polarity or salt interference; use deuterated buffers for accuracy .

Q. What in vitro assays are suitable for probing its bioactivity, given potential interference from the sulfonic acid group?

- Assay Design:

- Counterion Replacement: Substitute the sulfonic acid group with a methyl ester to reduce polarity and improve membrane permeability.

- Control Experiments: Include des-sulfonate analogs to isolate the contribution of the aminomethyl group to bioactivity (e.g., enzyme inhibition assays) .

Methodological Resources

- Synthetic Protocols: Refer to USP monographs for analogous sulfonic acids (e.g., 4-amino-3-hydroxynaphthalene-1-sulfonic acid) for GMP-compliant guidelines .

- Data Interpretation: Apply Stewart’s research model (problem development → methodological design → data integration) to resolve contradictions in stability or reactivity studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.